molecular formula C15H13NO6 B12330035 [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

Cat. No.: B12330035
M. Wt: 303.27 g/mol
InChI Key: DMGXTEIBZJZYKU-WUXMJOGZSA-N
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Description

[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is an organic compound with a complex structure that includes an oxazole ring and multiple acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of acetic anhydride and a base such as pyridine to introduce the acetoxy groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazole ring or the acetoxy groups.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The oxazole ring may also play a role in binding to specific sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate apart from similar compounds is its combination of an oxazole ring with multiple acetoxy groups.

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3/b12-6+

InChI Key

DMGXTEIBZJZYKU-WUXMJOGZSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1

Origin of Product

United States

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